(16α,17α)-Epoxy 16,17-Dihydroabiraterone
CAS No.:
Cat. No.: VC0204011
Molecular Formula: C₂₄H₃₁NO₂
Molecular Weight: 365.51
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₄H₃₁NO₂ |
|---|---|
| Molecular Weight | 365.51 |
Introduction
Chemical Structure and Properties
(16α,17α)-Epoxy 16,17-Dihydroabiraterone presents a distinct chemical structure that contributes to its specialized research applications. The molecular formula of this compound is C24H31NO2, with a molecular weight of 365.51 and an accurate mass of 365.24 . The chemical structure contains a pyridine ring, which is characteristic of abiraterone-related compounds, along with the defining epoxy group at the 16α,17α position.
The comprehensive structural representation can be described using the SMILES notation:
[H][C@@]12CC=C3CC@@HCC[C@]3(C)[C@@]1([H])CC[C@@]4(C)[C@@]2([H])C[C@@H]5[C@]4(O5)C6=CC=CN=C6
This complex notation details the specific stereochemistry of the molecule, which is crucial for its biochemical interactions. The InChI representation further confirms the detailed three-dimensional arrangement of atoms within the compound .
Table 1: Key Chemical Properties of (16α,17α)-Epoxy 16,17-Dihydroabiraterone
| Property | Value |
|---|---|
| Molecular Formula | C24H31NO2 |
| Molecular Weight | 365.51 |
| Accurate Mass | 365.24 |
| Functional Groups | Epoxy, hydroxyl, pyridine |
| Physical State | Solid |
| Classification | Research chemical |
The presence of both the epoxy group and the hydroxyl group gives this compound particular chemical reactivity patterns that may be exploited in various chemical transformations. The epoxy group, specifically positioned at 16α,17α, can potentially undergo ring-opening reactions under appropriate conditions, making it valuable for chemical synthesis applications.
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (16α,17α)-Epoxy 16,17-Dihydroabiraterone | C24H31NO2 | 365.51 | Contains pyridine ring, research compound |
| 16α,17α-Epoxypregnenolone | C21H30O3 | 330.46 | Commercially available, used in steroid research |
| 16α,17α-epoxy-pregna-4-ene-3,20-dione | Not specified | Not specified | Key intermediate in pharmaceutical synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume